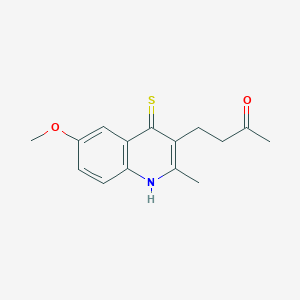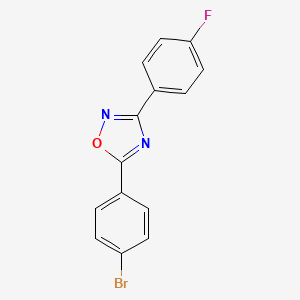
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-cancer drug, but its potential has been recognized in other areas of scientific research as well.
Mechanism of Action
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits several protein kinases that are involved in tumor growth and progression. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, this compound 43-9006 can block tumor growth and progression.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit tumor cell proliferation, induce tumor cell apoptosis (programmed cell death), and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound 43-9006 has also been used in preclinical and clinical studies, which provides a wealth of data on its efficacy and safety.
However, this compound 43-9006 also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It can also have off-target effects on other protein kinases, which can complicate data interpretation.
Future Directions
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new derivatives and analogs of this compound 43-9006 that have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, this compound 43-9006 may have potential applications in other areas of scientific research, such as inflammation and autoimmune diseases.
Synthesis Methods
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-bromoaniline with 4-ethoxybenzoyl chloride to yield 3-bromo-N-(4-ethoxyphenyl)benzamide. The second step involves the reaction of this intermediate product with methylsulfonyl chloride to yield N-(3-bromophenyl)-N-(4-ethoxyphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of this product with glycine to yield this compound, or this compound 43-9006.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases that are involved in tumor growth and progression, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound 43-9006 has been used in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-16-9-7-14(8-10-16)19-17(21)12-20(25(2,22)23)15-6-4-5-13(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJOQXQAYEYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)

![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)


![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)